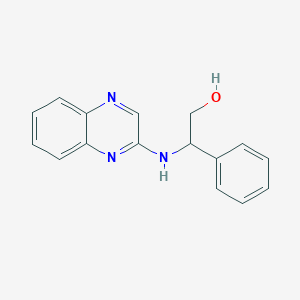

![molecular formula C14H18FNO4S B7573668 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone, also known as Fesoterodine, is a chemical compound that belongs to the class of antimuscarinic drugs. It is primarily used for the treatment of overactive bladder syndrome, a condition characterized by urinary incontinence, urgency, and frequency. Fesoterodine works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle.

Applications De Recherche Scientifique

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. It has been shown to be effective in reducing urinary incontinence, urgency, and frequency in clinical trials. In addition, 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has also been investigated for its potential use in the treatment of other conditions such as interstitial cystitis, nocturnal enuresis, and neurogenic bladder.

Mécanisme D'action

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone works by blocking the action of acetylcholine on the muscarinic receptors in the bladder. Acetylcholine is a neurotransmitter that stimulates the contraction of the bladder muscle. By blocking the muscarinic receptors, 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.

Biochemical and Physiological Effects:

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is rapidly absorbed after oral administration and reaches peak plasma concentration within 5 hours. It is extensively metabolized in the liver and excreted in the urine. 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has a half-life of approximately 7-8 hours. The biochemical and physiological effects of 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone are primarily related to its action on the muscarinic receptors in the bladder. It reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.

Avantages Et Limitations Des Expériences En Laboratoire

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. However, there are some limitations to its use in lab experiments. 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is primarily used for the treatment of overactive bladder syndrome, and its effects on other conditions are not well established. In addition, 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has been reported to cause some side effects, such as dry mouth, constipation, and blurred vision, which may affect the results of lab experiments.

Orientations Futures

There are several future directions for the research on 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone. One of the areas of interest is the potential use of 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone in the treatment of interstitial cystitis, a chronic inflammatory condition of the bladder. Another area of interest is the investigation of the long-term effects of 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone on bladder function and the potential development of tolerance to its effects. In addition, the development of new formulations of 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone, such as extended-release formulations, may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone in combination with other drugs for the treatment of overactive bladder syndrome may also be an area of future research.

Conclusion:

In conclusion, 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle. 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has several advantages for lab experiments, but there are also some limitations to its use. Future research on 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone may focus on its potential use in the treatment of other conditions, the investigation of its long-term effects, the development of new formulations, and its use in combination with other drugs.

Méthodes De Synthèse

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is synthesized by reacting 3-fluorophenylethylamine with morpholine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with ethyl chloroformate and sodium hydrogen sulfite to obtain 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone. The synthesis method is well established and has been reported in several scientific journals.

Propriétés

IUPAC Name |

2-[1-(3-fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4S/c1-11(12-3-2-4-13(15)9-12)21(18,19)10-14(17)16-5-7-20-8-6-16/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEIRQSMEJVDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)S(=O)(=O)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)

![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)

![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)

![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)

![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)

![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)